molecular formula C5H14ClN B091543 Amylamine hydrochloride CAS No. 142-65-4

Amylamine hydrochloride

Cat. No. B091543
CAS RN: 142-65-4
M. Wt: 123.62 g/mol
InChI Key: FZFZFCIODKYFEV-UHFFFAOYSA-N
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Description

Amylamine hydrochloride is a compound that has been studied in various contexts due to its potential applications in industrial processes. It is known to form inclusion complexes with amylose, which can be used as flocculating agents for water purification and as retention aids in papermaking . The compound has also been investigated for its kinetic behavior in aqueous solutions, where it exhibits relaxations attributed to non-ionized molecules and hydrolysis reactions .

Synthesis Analysis

The synthesis of related compounds, such as hydroxylamine hydrochloride, has been explored to improve yields and isotopic labeling. For instance, hydroxylamine hydrochloride has been synthesized in dry tetrahydrofuran by treating sodium nitrite with borane-methyl sulfide, achieving a yield of 74% . Although this study does not directly address amylamine hydrochloride, it provides insights into the synthesis of similar hydrochloride salts.

Molecular Structure Analysis

A detailed analysis of amylamine and its isomers has been conducted using density functional theory. The equilibrium structures of amylamine, iso-amylamine, and tert-amylamine have been obtained, and their vibrational spectroscopic analysis has been carried out. This study provides a comprehensive understanding of the molecular structure and various modes of vibrations for these compounds .

Chemical Reactions Analysis

Amylamine has been used to stabilize platinum(0) nanoparticles, which are active in the dehydrogenation of dimethylamine-borane at room temperature. This reaction is of interest for hydrogen storage applications. The study demonstrates the role of amylamine in generating highly crystalline and colloidally stable platinum(0) nanoparticles, which are active and reusable as heterogeneous catalysts .

Physical and Chemical Properties Analysis

The physical and chemical properties of amylamine and its isomers have been extensively studied. The analysis includes the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and molecular electrostatic potential (MESP) surfaces to discuss the chemical reactivity patterns. Additionally, reactivity parameters, thermodynamic properties, and nonlinear optical parameters have been calculated to provide a deeper understanding of the chemical properties of these molecules .

Scientific Research Applications

Nanocomposite Consolidants for Stone Conservation

Amylamine hydrochloride, through its derivative amylamine, is utilized in the field of cultural heritage preservation, specifically in stone conservation. A study highlighted the synthesis of a hybrid consolidant combining nano-hydroxyapatite and silica, with amylamine serving as a surfactant to prevent gel cracking by reducing capillary pressure. This approach aims to improve the hygric properties, drilling resistance, and tensile strength of limestone, a common material in historic and modern architectural structures, thus demonstrating a novel application of amylamine in preserving cultural heritage (Maravelaki & Verganelaki, 2018).

Chemical Reactivity and Spectroscopic Analysis

In the realm of organic chemistry, amylamine and its isomers have been the subject of detailed spectroscopic analysis and density functional theory studies. This research provides insights into the equilibrium structures, vibrational spectra, and reactivity parameters of amylamine, iso-amylamine, and tert-amylamine. Such studies are foundational for understanding the chemical properties and reactivity patterns of amylamine derivatives, offering a basis for developing new chemical processes and materials (Dwivedi, Srivastava, & Bajpai, 2015).

Enzyme Immobilization for Industrial Processes

Amylamine, as part of the enzyme immobilization process, has been employed to enhance the usability of thermostable α-amylase at high temperatures. This application is particularly relevant in the starch hydrolysis industry, where immobilizing α-amylase on a calcium alginate matrix using crosslinkers like 1-ethyl-3-(3-dimethylamino-propyl) carbodiimide hydrochloride can significantly improve the enzyme's efficiency and reusability under industrial conditions. Such advancements highlight the potential of amylamine in biotechnology and industrial enzymology (Tee & Kaletunç, 2009).

Nanoparticle Stabilization and Catalysis

Research into nanotechnology has also featured amylamine, particularly in the stabilization of platinum(0) nanoparticles. These nanoparticles, stabilized by amylamine ligands, have demonstrated significant activity as reusable nanocatalysts in the dehydrogenation of dimethylamine-borane at room temperature. This application is of interest for hydrogen storage materials and underscores the versatility of amylamine in facilitating innovative solutions in energy storage and catalysis (Sen et al., 2014).

Safety And Hazards

Amylamine is considered hazardous. It is highly flammable and causes severe skin burns and eye damage. It may cause respiratory irritation and is toxic if inhaled. It is harmful if swallowed or in contact with skin .

properties

IUPAC Name

pentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N.ClH/c1-2-3-4-5-6;/h2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFZFCIODKYFEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

110-58-7 (Parent)
Record name Amylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10931290
Record name Pentan-1-amine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amylamine hydrochloride

CAS RN

142-65-4
Record name 1-Pentanamine, hydrochloride (1:1)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10931290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Pentanamine Hydrochloride
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Record name AMYLAMINE HYDROCHLORIDE
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